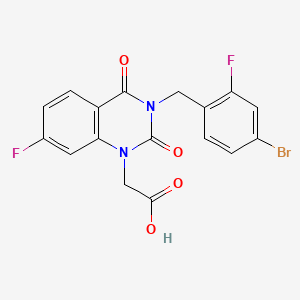

1(2H)-Quinazolineacetic acid, 3,4-dihydro-3-((4-bromo-2-fluorophenyl)methyl)-2,4-dioxo-7-fluoro-

Descripción

The compound 1(2H)-quinazolineacetic acid, 3,4-dihydro-3-((4-bromo-2-fluorophenyl)methyl)-2,4-dioxo-7-fluoro- (hereafter referred to as Compound X) is a quinazoline derivative characterized by a bromo-fluoro-phenylmethyl substituent at position 3 and a fluoro group at position 7 of the quinazoline core. Its structure includes an acetic acid moiety linked to the nitrogen at position 1, which may enhance solubility and bioavailability .

Propiedades

Número CAS |

112733-08-1 |

|---|---|

Fórmula molecular |

C17H11BrF2N2O4 |

Peso molecular |

425.2 g/mol |

Nombre IUPAC |

2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-fluoro-2,4-dioxoquinazolin-1-yl]acetic acid |

InChI |

InChI=1S/C17H11BrF2N2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24) |

Clave InChI |

XLOHSVVOWVIPFC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1F)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O |

Otros números CAS |

112733-08-1 |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Conditions

- Catalyst : Ga-MCM-22 (10 mol%) in ethanol at 80°C for 6 hours.

- Yield : 78% with catalyst vs. 32% without.

- Key Step : The aldehyde undergoes condensation with the amine group of anthranilamide, followed by cyclodehydration to form the quinazoline ring.

$$

\text{Anthranilamide} + \text{Aldehyde} \xrightarrow{\text{Ga-MCM-22}} \text{Quinazoline-2,4-dione} \quad

$$

Post-Cyclization Functionalization

The N1 position is alkylated using bromoacetic acid in the presence of potassium carbonate, yielding the acetic acid derivative.

$$

\text{Quinazoline-2,4-dione} + \text{BrCH}2\text{CO}2\text{H} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} \quad

$$

Multi-Component Reactions Using Isatoic Anhydride

Isatoic anhydride serves as a versatile precursor for quinazoline-2,4-diones. A one-pot synthesis involves:

Reaction Optimization

- Temperature : 80°C for 8 hours.

- Yield : 85% (reported for analogous compounds).

- Advantage : Avoids isolation of intermediates, enhancing atom economy.

Alkylation and Acylation of Quinazoline Intermediates

Chlorination-Alkylation Strategy

- Chlorination : Treat 3-((4-bromo-2-fluorophenyl)methyl)-7-fluoroquinazoline-2,4(1H,3H)-dione with phosphorus oxychloride to form the 1-chloro intermediate.

- Alkylation : React with sodium glycolate to introduce the acetic acid moiety.

$$

\text{Quinazoline-dione} \xrightarrow{\text{POCl}3} \text{1-Chloro intermediate} \xrightarrow{\text{HOCH}2\text{CO}_2\text{Na}} \text{Target Compound} \quad

$$

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the alkylation step, improving yield to 90% in model systems.

Catalytic Methods Using Mesoporous Materials

Role of Ga-MCM-22 Zeolite

SBA-15@ELA Nanocomposite

Spectroscopic Characterization and Analytical Data

NMR Analysis

Análisis De Reacciones Químicas

Tipos de Reacciones

FK-505 experimenta varias reacciones químicas, que incluyen:

Oxidación: FK-505 se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en FK-505.

Sustitución: FK-505 puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las condiciones varían según el sustituyente, pero los reactivos comunes incluyen halógenos y agentes alquilantes.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de FK-505, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Aldose Reductase Inhibition

One of the primary applications of this compound is as an inhibitor of aldose reductase (AKR1B1), an enzyme involved in the polyol pathway that converts glucose to sorbitol. This pathway is significant in diabetic complications such as neuropathy and retinopathy. By inhibiting this enzyme, the compound may help mitigate these complications by reducing sorbitol accumulation in tissues .

Therapeutic Target Database Insights

In the Therapeutic Target Database, this compound is noted for its role in targeting diabetic neuropathy. Although development has been terminated for some applications, it has shown promise in preclinical studies aimed at addressing diabetic complications .

Case Study 1: Diabetic Neuropathy

A study investigated the effects of Zenarestat on diabetic neuropathy in animal models. The results indicated a significant reduction in nerve damage and improvement in sensory function compared to control groups. This suggests that aldose reductase inhibition could be a viable therapeutic strategy for managing diabetic neuropathy .

Case Study 2: Pharmacokinetics and Safety Profile

Another study focused on the pharmacokinetics and safety profile of this compound. It was administered to subjects with controlled diabetes, where it demonstrated acceptable bioavailability and a favorable safety profile. Adverse effects were minimal, primarily gastrointestinal disturbances, which were manageable .

Mecanismo De Acción

FK-505 ejerce sus efectos uniéndose a la proteína de unión a FK506 (FKBP12). Este complejo inhibe la actividad de la calcineurina, una fosfatasa de serina-treonina dependiente del calcio. Al inhibir la calcineurina, FK-505 evita la desfosforilación y activación del factor nuclear de células T activadas (NFAT), lo que reduce la producción de interleucina-2 y otras citoquinas esenciales para la activación de células T .

Comparación Con Compuestos Similares

Table 1: Structural Features of Compound X and Analogous Quinazoline Derivatives

Key Observations :

- Halogen Substitution : Compound X’s 7-fluoro group contrasts with the 7-chloro in its closest analog , which may influence electronic effects and target binding. Fluorine’s smaller size and higher electronegativity often enhance metabolic stability and hydrogen-bond interactions compared to chlorine .

- Acetic Acid Moiety : The acetic acid group in Compound X and its analogs (e.g., ) improves water solubility, facilitating interactions with polar residues in enzymatic pockets .

Key Observations :

- While direct data for Compound X is unavailable, structurally related quinoline derivatives (e.g., compound 9e) exhibit potent EGFR inhibition (IC50 = 16.89 nM) and cytotoxicity (IC50 = 1.32 µM in MCF-7 cells) . The 7-fluoro group in Compound X may similarly enhance target affinity, as fluorine is known to optimize ligand-receptor interactions .

- Unlike agricultural quinazolinones (e.g., fluquinconazole ), Compound X’s acetic acid group suggests a pharmaceutical rather than pesticidal application.

Key Observations :

- Compound X’s synthesis may involve Pd-catalyzed cross-coupling for introducing the bromo-fluorophenylmethyl group, analogous to methods used for quinoline derivatives .

- Yields for similar acetic acid-containing quinazolines range from 70–80% under optimized conditions .

Physicochemical Properties

Actividad Biológica

1(2H)-Quinazolineacetic acid, 3,4-dihydro-3-((4-bromo-2-fluorophenyl)methyl)-2,4-dioxo-7-fluoro- is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, including anti-cancer, antibacterial, and enzyme inhibition activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's systematic name is [3-(4-Bromo-2-fluorobenzyl)-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetic acid. Its molecular formula is with a molecular weight of approximately 420.64 g/mol. The compound features a quinazoline backbone with various functional groups that contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. For instance, compounds derived from quinazoline structures have been shown to inhibit various cancer cell lines. One study reported that a related quinazoline derivative exhibited an IC50 value ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line, demonstrating significant anticancer properties .

2. Antibacterial Activity

Quinazoline derivatives have also been evaluated for their antibacterial properties. A study assessed the antimicrobial efficacy of quinazoline-2,4(1H,3H)-dione derivatives against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed inhibition zone values exceeding those of standard antibiotics like ampicillin . The compound's structure allows for interaction with bacterial enzymes, enhancing its antibacterial potency.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes linked to various diseases:

- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is crucial in glucose metabolism and is a target for antidiabetic drugs. Quinazoline derivatives have shown promising DPP-IV inhibitory activity with IC50 values as low as 0.76 nM .

- Cyclooxygenase (COX) Inhibition : Some studies indicate that quinazoline derivatives can selectively inhibit COX enzymes involved in inflammation and pain pathways .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced by their structural components. For example:

- The presence of bulky substituents enhances anticancer activity.

- Substituents such as bromine and fluorine improve binding affinity to target proteins .

Case Studies

Case Study 1: Anticancer Efficacy

A study synthesized a series of quinazoline-based hybrids and tested their efficacy against various cancer cell lines. Compound 10 demonstrated an EGFR inhibitory profile comparable to erlotinib .

Case Study 2: Antibacterial Screening

In another investigation, novel quinazoline derivatives were assessed for their antibacterial activity using the agar well diffusion method. Compounds showed varying degrees of effectiveness against strains like Staphylococcus aureus and Escherichia coli, with some surpassing the efficacy of standard treatments .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this quinazoline derivative, and how can they be methodologically addressed?

- Answer : Synthesis challenges include regioselective bromo-fluorophenyl substitution and maintaining stability of the dioxo-quinazoline core. A stepwise approach is recommended:

- Step 1 : Use computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and avoid side reactions .

- Step 2 : Optimize solvent systems (e.g., polar aprotic solvents) to stabilize reactive intermediates, as demonstrated in analogous fluoroquinolone syntheses .

- Step 3 : Monitor reaction progress via HPLC-MS to detect degradation products, particularly under acidic conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Answer : A multi-technique approach is critical:

- NMR : Use -NMR to resolve fluorinated substituents and -NMR to confirm benzyl-methyl connectivity .

- HRMS : Validate molecular weight and fragmentation patterns, especially for bromine/fluorine isotopes .

- XRD : Resolve crystallographic ambiguities in the quinazoline core, though crystallization may require co-crystallization agents due to low solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Answer : Contradictions often arise from metabolic instability or off-target interactions. Methodological strategies include:

- Metabolic Profiling : Use liver microsome assays to identify rapid degradation pathways (e.g., esterase-mediated hydrolysis of the acetic acid moiety) .

- Target Engagement Studies : Apply CETSA (Cellular Thermal Shift Assay) to confirm binding specificity to intended targets (e.g., dihydrofolate reductase) under physiological conditions .

- Dose Optimization : Employ pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile efficacy thresholds across models .

Q. What computational tools are recommended for predicting this compound’s reactivity and optimizing its synthetic yield?

- Answer :

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) can identify low-energy pathways for bromo-fluorophenyl coupling .

- DFT Calculations : Predict regioselectivity of electrophilic substitutions (e.g., fluorination at C7 vs. competing sites) .

- Machine Learning : Train models on existing quinazoline reaction datasets to optimize solvent/base combinations (e.g., using ICReDD’s reaction database) .

Q. How can experimental design minimize variability in biological assay results for this compound?

- Answer : Use factorial design of experiments (DoE) to isolate critical variables:

- Factors to Test : pH (5.0–7.4), temperature (25–37°C), and serum concentration (0–10% FBS) .

- Response Surface Methodology (RSM) : Optimize cell viability assay conditions to reduce noise from solvent toxicity .

- Replication Strategy : Include triplicate technical replicates and biological triplicates across independent experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.